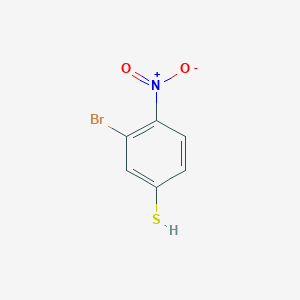

3-Bromo-4-nitrothiophenol

Description

3-Bromo-4-nitrothiophenol (CAS: Not explicitly provided in evidence; molecular formula: C₆H₄BrNO₂S) is a sulfur-containing aromatic compound featuring a thiophenol backbone substituted with bromine (-Br) at position 3 and a nitro group (-NO₂) at position 4. It is widely utilized in organic synthesis as a critical building block for constructing complex molecules, particularly in pharmaceuticals and materials science . The compound’s reactivity is influenced by the electron-withdrawing nitro group and the bulky bromine substituent, which direct further substitutions and stabilize intermediates. Its commercial availability (priced at 521.00 €/g for 1g) underscores its specialized role in high-value syntheses .

Properties

IUPAC Name |

3-bromo-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRQVIVWMSVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitrothiophenol typically involves the bromination of 4-nitrothiophenol. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the third position with a bromine atom. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrothiophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiol group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: Products include 3-bromo-4-aminothiophenol.

Oxidation Reactions: Products include 3-bromo-4-nitrobenzenesulfonic acid.

Scientific Research Applications

3-Bromo-4-nitrothiophenol is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrothiophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The thiol group can form disulfide bonds, affecting the redox state of biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Bromo-4-nitrophenol (CAS: 5470-65-5)

- Molecular Formula: C₆H₄BrNO₃

- Key Differences : Replaces the thiol (-SH) group with a hydroxyl (-OH) group.

- Implications: Acidity: Thiophenols (pKa ~6–8) are significantly more acidic than phenols (pKa ~10), enhancing deprotonation and nucleophilic reactivity in 3-Bromo-4-nitrothiophenol . Reactivity: The -SH group participates in thiol-ene click reactions and metal coordination, unlike the -OH group in 3-Bromo-4-nitrophenol.

4-Nitrothiophenol (CAS: 18521-26-5)

- Molecular Formula: C₆H₅NO₂S

- Key Differences : Lacks the bromine substituent.

- Implications: Electronic Effects: Bromine’s electron-withdrawing nature in this compound further activates the aromatic ring for electrophilic substitution compared to 4-nitrothiophenol.

3-Chloro-4-nitrothiophenol

- Key Differences : Bromine replaced with chlorine.

- Implications: Leaving Group Ability: Bromine is a superior leaving group (weaker C-Br bond vs. C-Cl), making this compound more reactive in nucleophilic aromatic substitutions. Electronegativity: Chlorine’s higher electronegativity slightly alters electron distribution.

Biological Activity

3-Bromo-4-nitrothiophenol is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C_6H_4BrN_O_2S

- Molecular Weight : 230.07 g/mol

- Functional Groups : Nitro group (-NO_2), Bromine atom (Br), and Thiol group (-SH).

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antioxidant properties. Below is a summary of its key biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for several microorganisms are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

This data indicates that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays. In a study measuring radical scavenging activity, the compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant capabilities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interact with cellular components. The proposed mechanism involves:

- Nucleophilic Attack : The thiol group can engage in nucleophilic attacks on electrophilic centers within microbial cells, leading to cell death.

- Formation of Meisenheimer Complexes : Similar compounds have been shown to form Meisenheimer complexes, which may disrupt cellular processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy in Food Preservation : A study investigated the use of this compound as a preservative agent in food products. Results indicated a reduction in microbial load by over 90% when treated with concentrations above the MIC for Staphylococcus aureus.

- Antioxidant Effects in Cell Cultures : In vitro studies on human cell lines demonstrated that treatment with this compound reduced oxidative stress markers significantly, suggesting potential applications in protective therapies against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.